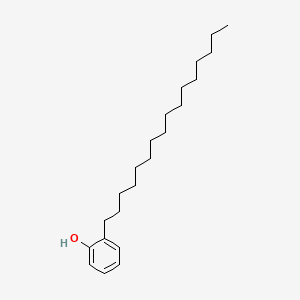
o-Hexadecylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Hexadecylphenol: is an organic compound with the molecular formula C22H38O . It is a white crystalline solid or powder that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is known for its various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: o-Hexadecylphenol can be synthesized through the alkylation of phenol with hexadecyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene .
Industrial Production Methods: In industrial settings, the production of this compound involves similar alkylation reactions but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-Hexadecylphenol can undergo oxidation reactions to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Hexadecylphenol is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Industry: this compound is utilized in the production of lubricants, plasticizers, and stabilizers for polymers .
Wirkmechanismus
The mechanism of action of o-Hexadecylphenol involves its interaction with cellular membranes due to its amphiphilic nature. It can insert itself into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes .
Vergleich Mit ähnlichen Verbindungen
p-Hexadecylphenol: Similar in structure but with the hexadecyl group in the para position.
m-Hexadecylphenol: Similar in structure but with the hexadecyl group in the meta position.
Uniqueness: o-Hexadecylphenol is unique due to the position of the hexadecyl group at the ortho position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties and chemical behavior compared to its para and meta counterparts .
Eigenschaften
CAS-Nummer |
25401-86-9 |
|---|---|
Molekularformel |
C22H38O |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
2-hexadecylphenol |
InChI |
InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)23/h16-17,19-20,23H,2-15,18H2,1H3 |
InChI-Schlüssel |
HMWIHOZPGQRZLR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














